molecular formula C20H22FN3O2 B5782311 N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

货号 B5782311
分子量: 355.4 g/mol
InChI 键: MGGBJUVAFNIQNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in the diagnosis of Parkinson's disease and other movement disorders. This compound is a dopamine transporter (DAT) ligand that binds to the DAT protein in the brain, allowing for the visualization of dopamine activity through positron emission tomography (PET) imaging.

作用机制

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT binds to the DAT protein in the brain, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the DAT protein, this compound FP-CIT allows for the visualization of dopamine activity through PET imaging. The binding of this compound FP-CIT to the DAT protein is reversible, allowing for the measurement of dopamine activity over time.
Biochemical and Physiological Effects
This compound FP-CIT is a radiopharmaceutical agent that is rapidly cleared from the body after administration. The compound does not have any known biochemical or physiological effects other than its ability to bind to the DAT protein in the brain. This compound FP-CIT is considered safe for use in humans, with no reported adverse effects.

实验室实验的优点和局限性

The primary advantage of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT is its ability to visualize dopamine activity in the brain through PET imaging. This imaging technique is non-invasive and provides high-resolution images of the brain. This compound FP-CIT is also a highly specific ligand for the DAT protein, allowing for accurate measurements of dopamine activity. However, this compound FP-CIT has a short half-life of approximately 110 minutes, which limits its use in experiments requiring longer imaging times. In addition, the synthesis of this compound FP-CIT is complex and requires specialized equipment and expertise.

未来方向

There are several future directions for the use of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT in scientific research. One area of research is the development of new radiopharmaceutical agents for the diagnosis and treatment of movement disorders. Another area of research is the use of this compound FP-CIT PET imaging to study the effects of drugs on dopamine activity in the brain. This imaging technique can also be used to study the progression of Parkinson's disease and other movement disorders. In addition, this compound FP-CIT PET imaging can be used to study the effects of exercise and other interventions on dopamine activity in the brain.

合成方法

The synthesis of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT involves the reaction of N-(3-bromopropyl)benzamide with 4-fluorophenylpiperazine in the presence of a palladium catalyst. The resulting compound is then labeled with this compound using a nucleophilic substitution reaction. This synthesis method has been optimized to produce high yields of this compound FP-CIT with high radiochemical purity.

科学研究应用

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT is primarily used in the diagnosis of Parkinson's disease and other movement disorders. PET imaging with this compound FP-CIT allows for the visualization of dopamine activity in the brain, which is reduced in patients with Parkinson's disease. This imaging technique can also be used to differentiate between Parkinson's disease and other movement disorders, such as essential tremor and multiple system atrophy. In addition, this compound FP-CIT PET imaging has been used to study the effects of drugs on dopamine activity in the brain, as well as the progression of Parkinson's disease.

属性

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)10-11-22-20(26)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGBJUVAFNIQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。